molecular formula C19H17ClN2O2S B3406665 Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 372975-55-8

Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B3406665
CAS RN: 372975-55-8
M. Wt: 372.9 g/mol
InChI Key: KXFGEZHTFHLIFV-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and has four hydrogen atoms attached. The “ethyl” prefix indicates an ethyl group (-CH2CH3) attached to the molecule, and the “4-chlorophenyl” and “6-phenyl” parts suggest the presence of a chlorophenyl and a phenyl group at the 4th and 6th positions of the pyrimidine ring, respectively. The “2-thioxo” part indicates the presence of a thioxo group (=S) at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydropyrimidine ring, which is a heterocyclic ring structure containing two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group, a chlorophenyl group, and an ethyl group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The phenyl and chlorophenyl groups could potentially undergo electrophilic aromatic substitution reactions, and the thioxo group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the phenyl and chlorophenyl groups would likely make the compound relatively nonpolar and insoluble in water .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If it does have biological activity, it could potentially be developed into a pharmaceutical drug or used as a lead compound for drug discovery .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)15-16(12-6-4-3-5-7-12)21-19(25)22-17(15)13-8-10-14(20)11-9-13/h3-11,17H,2H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFGEZHTFHLIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331526
Record name ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

372975-55-8
Record name ethyl 4-(4-chlorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(4-chlorophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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